molecular formula C7H4INO3S B107423 N-Iodosaccharin CAS No. 86340-94-5

N-Iodosaccharin

Cat. No.: B107423
CAS No.: 86340-94-5
M. Wt: 309.08 g/mol
InChI Key: XQKQROJYWLWDMP-UHFFFAOYSA-N
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Description

N-Iodosaccharin is a derivative of saccharin, an artificial sweetener. It is an electrophilic iodinating agent known for its high reactivity and selectivity in organic synthesis. This compound is particularly useful in halogenation reactions, where it introduces iodine into various substrates.

Mechanism of Action

Target of Action

N-Iodosaccharin primarily targets activated aromatics such as anilines and phenols . These are organic compounds that play a crucial role in various chemical reactions due to their reactivity.

Mode of Action

This compound interacts with its targets through a process known as iodination . This is an electrophilic aromatic substitution reaction where an iodine atom is introduced into the aromatic system. The iodine atom is rendered more electrophilic, i.e., it is bound to an electron-attracting fragment, which facilitates the iodination reactions .

Biochemical Pathways

This compound is involved in a wide variety of organic transformations. It acts as a catalyst in reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection, and oxidation . These saccharin derivatives also act as a source of CO, NH2, SCN, SCF3, and nitro groups .

Pharmacokinetics

It is soluble in common organic solvents, particularly more polar ones such as acetone or acetonitrile, and insoluble in water . These properties may influence its bioavailability.

Result of Action

The result of this compound’s action is the iodination of activated aromatics. For example, after a 6-hour reaction with acetanilide at room temperature, complete conversion of the starting compound with exclusive formation of 4-iodoacetanilide was observed .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, more reactive iodination conditions have been developed that combine the use of room temperature ionic liquids with this compound . Under these conditions, even very modestly activated arenes such as toluene can be iodinated in good yield under very mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Iodosaccharin can be synthesized by reacting a silver salt of saccharin with iodine. This reaction typically occurs under mild conditions and results in the formation of this compound with high regioselectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of mechanochemical processes. These processes minimize the use of solvents, making the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-Iodosaccharin primarily undergoes electrophilic substitution reactions. It is used in the iodination of alkenes and activated aromatics. The compound can also participate in halogen bonding, which is a non-covalent interaction between the electrophilic region of a halogen and a Lewis base .

Common Reagents and Conditions:

    Reagents: Silver salt of saccharin, iodine.

    Conditions: Mild reaction conditions, often solvent-free or with minimal solvent use.

Major Products: The major products formed from reactions involving this compound are iodinated alkenes and activated aromatics. These products are often used in further synthetic applications .

Scientific Research Applications

N-Iodosaccharin has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-Chlorosaccharin
  • N-Bromosaccharin
  • N-Iodosuccinimide

Comparison: N-Iodosaccharin is more electrophilic than its chlorinated and brominated counterparts, making it more reactive and selective in iodination reactions. Compared to N-Iodosuccinimide, this compound offers higher reactivity and selectivity due to the presence of the saccharin moiety, which enhances its electrophilic nature .

This compound stands out due to its unique combination of high reactivity, selectivity, and environmentally friendly production methods. Its applications in various fields of scientific research further highlight its versatility and importance.

Properties

IUPAC Name

2-iodo-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKQROJYWLWDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429054
Record name N-Iodosaccharin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86340-94-5
Record name N-Iodosaccharin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086340945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Iodosaccharin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Iodosaccharin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-IODOSACCHARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11WJR74OBI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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